molecular formula C33H34N4O3 B1226242 Pyrophaeophorbide a

Pyrophaeophorbide a

Cat. No. B1226242
M. Wt: 534.6 g/mol
InChI Key: FDKRLXBXYZKWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrophaeophorbide a is a tetrapyrrole.
Pyrophaeophorbide a is a natural product found in Isatis tinctoria with data available.

Scientific Research Applications

1. Tumor Targeting and Penetration for Photodynamic Therapy

Pyrophaeophorbide a (Pyro) is utilized as a photosensitizer in photodynamic therapy (PDT) for treating cancer. Studies have shown that conjugating Pyro with aptamers or peptides can enhance its water solubility and target specificity, particularly for tumor cells. These modifications allow Pyro to bind specifically to cancer cells, penetrate tumor spheroids, and exhibit enhanced phototoxicity, which is critical for effective cancer photodynamic therapy (Xiong et al., 2020); (Li et al., 2018).

2. Photodynamic-Induced Apoptosis in Cancer Cells

Pyrophaeophorbide a and its derivatives have been investigated for inducing apoptosis in cancer cells through photodynamic therapy. Studies demonstrate the mechanism by which Pyro triggers apoptosis in colon cancer cells, with a focus on the role of reactive oxygen species and other cellular messengers in this process (Matroule et al., 2001).

3. Development of Tumor-Specific Photosensitizers

The synthesis and characterization of Pyro conjugates, particularly those combined with tumor-targeting peptides, have been a focus in developing more effective tumor-specific photosensitizers. These efforts aim to optimize the tumor accumulation and specificity of Pyro for photodynamic therapy, leading to the potential eradication of tumor cells (Hong et al., 2018).

4. Fluorescent Imaging and Photodynamic Therapy Agents

Pyrophaeophorbide a has been explored as a promising agent for both near-infrared fluorescent imaging and photodynamic therapy. These applications include the targeting of glucose transporters in tumors, suggesting its potential in selective cancer treatment and diagnosis (Zhang et al., 2003).

5. Antiwrinkle Effects on Skin Aging

Research into Pyrophaeophorbide a derivatives, such as PyroPA, has revealed their potential as antiwrinkle agents. These compounds have been shown to mitigate the effects of UVB-induced skin aging in human fibroblasts, making them candidates for use in functional cosmetics (Lee et al., 2021).

6. Bacterial Infection Detection

A derivative of pyropheophorbide a has been used to construct nanoassemblies that enable the highly specific and sensitive diagnosis of bacterial infections through photoacoustic tomography. This approach signifies an innovative method for rapid and early-stage disease diagnosis (Li et al., 2016).

7. Preparation and Characterization of Novel Photosensitizers

The development of Pyro-conjugated multifunctional nanoparticles for photodynamic therapy and medical imaging showcases the multifaceted applications of Pyro. These nanoparticles, designed for specific targeting and treatment of cancer cells, highlight the versatility of Pyro in medical applications (Cheng et al., 2016).

properties

IUPAC Name

3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRLXBXYZKWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrophaeophorbide a

CAS RN

24533-72-0
Record name Pyropheophorbide-a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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